molecular formula C18H19FN2O B2789759 (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone CAS No. 1798019-39-2

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2789759
CAS No.: 1798019-39-2
M. Wt: 298.361
InChI Key: IUJHZQYFDOCRSC-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is a chemical compound that features a fluorophenyl group attached to an azepane ring, which is further connected to a pyridinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Pyridinyl Methanone Moiety: This step involves the coupling of the azepane derivative with a pyridinyl methanone precursor under suitable conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of substituents like nitro or bromo groups on the aromatic ring.

Scientific Research Applications

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-2-yl)methanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (3-(4-Methylphenyl)azepan-1-yl)(pyridin-2-yl)methanone: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJHZQYFDOCRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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